2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol
Description
Properties
Molecular Formula |
C10H13F2NO |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
2-[(2,5-difluorophenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C10H13F2NO/c1-7(6-14)13-5-8-4-9(11)2-3-10(8)12/h2-4,7,13-14H,5-6H2,1H3 |
InChI Key |
RCGCWZWTRBTBSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Overview
2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol is a chemical compound with potential applications in medicinal chemistry and organic synthesis. It consists of a propan-1-ol structure with a 2,5-difluorobenzylamino substituent at the 2-position.
Reaction Conditions and Reagents
- Reductive Amination: Use reagents like sodium borohydride or catalytic hydrogenation for the reduction of the imine formed between 2,5-difluorobenzaldehyde and 2-aminopropan-1-ol.
- Protecting Groups: Employ appropriate protecting groups to avoid unwanted side reactions, especially if other reactive functional groups are present.
- Solvents: Use solvents such as methanol, ethanol, or dichloromethane, depending on the specific reaction.
- Catalysts: Utilize catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Purification Methods
- Chromatography: Silica gel chromatography can purify the final product or intermediate compounds.
- Recrystallization: Recrystallization can enhance the purity of the synthesized compound.
- Distillation: Distillation can purify volatile intermediates.
Characterization
- Nuclear Magnetic Resonance (NMR): Use \$$^1H$$ NMR and \$$^{13}C$$ NMR to confirm the structure of the synthesized compound.
- Mass Spectrometry (MS): Use mass spectrometry to determine the molecular weight and fragmentation pattern.
- Infrared Spectroscopy (IR): Use IR spectroscopy to identify key functional groups.
Considerations
- Safety: Always handle chemicals with appropriate personal protective equipment and in a well-ventilated area.
- Optimization: Optimize reaction conditions such as temperature, reaction time, and stoichiometry to maximize yield and minimize by-product formation.
- Chirality: If stereoisomers are possible, consider using chiral starting materials or chiral catalysts to achieve stereoselective synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Formation of a carbonyl compound (e.g., ketone or aldehyde).
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The aminopropanol backbone can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs:
Fluorination vs. Hydroxylation: Solubility and Binding
- Ethyl (−)-2-[4-[2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-2,5-dimethylphenoxy]acetate hydrochloride (Compound III): This hydroxynorephedrine derivative features a 4-hydroxyphenyl group and exists as a hydrochloride salt, enhancing water solubility.
Pharmacokinetic Considerations
Fluorine atoms in 2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs. However, the lack of a stabilizing heterocycle (e.g., pyrimidine in CGP60474) could limit target residence time .
Data Table: Key Structural and Functional Comparisons
Biological Activity
2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of 2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol features a difluorophenyl group attached to a propanolamine backbone. This unique configuration contributes to its reactivity and interaction with biological targets.
Synthesis Methods:
- N-Alkylation : The synthesis often involves the N-alkylation of amines with difluorobenzyl halides.
- Reduction Reactions : Subsequent reduction processes can yield the desired propanolamine structure.
Antimicrobial Properties
Research has indicated that compounds similar to 2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol exhibit notable antimicrobial activity. For instance, studies have shown that related tertiary amines possess antifungal properties against strains such as Candida albicans and Aspergillus niger .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol | TBD | TBD |
| Fluconazole | 8 | Candida albicans |
| Control (Copper(II) complex) | 200 | Various fungi |
The biological activity of 2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol is thought to involve:
- Enzyme Inhibition : It may inhibit enzymes involved in cell wall synthesis or metabolic pathways in fungi.
- Metal Chelation : Similar compounds have demonstrated the ability to chelate metal ions like copper(II), enhancing their antimicrobial efficacy .
Study 1: Antifungal Activity Assessment
A study evaluated the antifungal activity of various derivatives of propanolamines against fungal strains. The results indicated that certain modifications in the chemical structure significantly enhanced antifungal potency compared to standard treatments like fluconazole.
Study 2: Alpha-Amylase Inhibition
Another investigation focused on the inhibition of pancreatic alpha-amylase by related compounds. The results showed that some derivatives exhibited higher inhibition percentages than acarbose, suggesting potential applications in managing diabetes through carbohydrate metabolism modulation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via reductive amination between 2,5-difluorobenzaldehyde and 3-aminopropan-1-ol. Catalytic hydrogenation (e.g., Pd/C or NaBH4) is commonly employed. To maximize yield (>85%), ensure stoichiometric control of the aldehyde and amine, and maintain inert conditions (N₂ atmosphere) to prevent oxidation byproducts. Purification via flash chromatography (silica gel, EtOAc/hexane gradient) is recommended. Reaction progress can be monitored by TLC or LCMS (expected [M+H]+ ~228) .
Q. How is the stereochemical purity of 2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol validated?
- Methodological Answer : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase resolves enantiomers. Polarimetry ([α]D) and circular dichroism (CD) spectroscopy further confirm enantiomeric excess (>98%). X-ray crystallography of a derivative (e.g., salt with tartaric acid) provides definitive stereochemical assignment .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include δ ~4.5 ppm (OH, broad), δ ~3.7 ppm (CH₂NH), and aromatic protons at δ ~6.8–7.2 ppm (split by fluorine coupling).
- ¹⁹F NMR : Distinct signals for 2,5-difluoro substitution (~-115 to -120 ppm).
- IR : Stretches at ~3350 cm⁻¹ (OH/NH) and ~1600 cm⁻¹ (C-F).
- HRMS : Exact mass confirmation (calc. for C₁₀H₁₂F₂NO: 228.0934) .
Advanced Research Questions
Q. How does the 2,5-difluorophenyl moiety influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
- Methodological Answer : Fluorination enhances metabolic stability by reducing CYP450-mediated oxidation. Comparative studies using liver microsomes (human/rat) show increased t½ (>2× vs. non-fluorinated analogs). LogP increases by ~0.5 units (measured via shake-flask), improving blood-brain barrier permeability. MDCK cell assays confirm passive diffusion (Papp >1×10⁻⁶ cm/s) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) often arise from assay conditions. Standardize protocols:
Use recombinant enzymes (≥95% purity) to exclude interference from isoforms.
Control buffer ionic strength (e.g., 150 mM NaCl) and pH (7.4).
Validate via orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrate turnover).
Meta-analysis of dose-response curves (4-parameter logistic fit) minimizes variability .
Q. How can computational modeling predict the compound’s interaction with G-protein-coupled receptors (GPCRs)?
- Methodological Answer :
Docking : Use Schrödinger Glide with a GPCR homology model (e.g., β₂-adrenergic receptor). The amino alcohol group forms H-bonds with Asp113, while fluorine atoms enhance hydrophobic packing in the orthosteric pocket.
MD Simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability. RMSD <2 Å indicates stable poses.
Free Energy Calculations : MM-GBSA predicts ΔG ~-8.5 kcal/mol, correlating with experimental Kd (~150 nM) .
Q. What are the challenges in scaling up enantioselective synthesis for preclinical studies?
- Methodological Answer : Key challenges include:
- Catalyst Loading : Reduce Rh/(R)-BINAP catalyst from 5 mol% to 1 mol% via ligand optimization.
- Workflow : Switch from batch to flow chemistry for improved heat/mass transfer.
- Purification : Replace column chromatography with crystallization (solvent: tert-butyl methyl ether/heptane) to achieve >99% ee. Process analytical technology (PAT) monitors critical quality attributes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
